Buprenorphine-d9
Description
Buprenorphine-d9 is a deuterated analog of buprenorphine, a partial µ-opioid receptor agonist and κ-opioid receptor antagonist used primarily in the treatment of opioid use disorder (OUD) and chronic pain. The "d9" designation indicates that nine hydrogen atoms in the buprenorphine molecule have been replaced with deuterium, a stable hydrogen isotope.
Properties
Molecular Formula |
C29H41NO4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(1S,2S,6R,15R,16R)-5-(cyclopropylmethyl)-15-methoxy-16-[(2R)-4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24?,26-,27-,28+,29-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
RMRJXGBAOAMLHD-GWDPIIMQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@](C)([C@H]1C[C@@]23CC[C@@]1(C4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buprenorphine-d9 involves the incorporation of deuterium atoms into the buprenorphine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve high pressure and temperature to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions . The final product is purified using techniques such as chromatography to ensure the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Buprenorphine-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids , while reduction can lead to the formation of alcohols or alkanes .
Scientific Research Applications
Buprenorphine-d9 has various scientific research applications, including:
Mechanism of Action
Buprenorphine-d9 exerts its effects by binding to opioid receptors in the brain and spinal cord . It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor . This dual action helps to reduce pain and alleviate withdrawal symptoms without causing significant euphoria or respiratory depression . The deuterium atoms in this compound can affect the compound’s binding affinity and duration of action .
Comparison with Similar Compounds
Buprenorphine
Mechanism and Pharmacokinetics: Buprenorphine’s partial agonist activity reduces overdose risk and withdrawal symptoms compared to full agonists like methadone. Its half-life ranges from 24–60 hours, with bioavailability via sublingual administration at 30–50% .
Buprenorphine-d9 Differences:
- Half-Life : Deuterium substitution likely slows hepatic metabolism (primarily via CYP3A4 and CYP2C8), extending half-life and enabling less frequent dosing .
- Metabolic Stability : Reduced inter-individual variability in plasma concentrations due to decreased first-pass metabolism .
Buprenorphine/Naloxone Combination
Purpose : Naloxone is added to deter misuse by precipitating withdrawal if injected .
Key Differences :
- Abuse Potential: this compound alone lacks abuse-deterrent properties but may improve adherence due to prolonged efficacy.
Methadone
Mechanism : Full µ-opioid agonist with a half-life of 15–55 hours .
Advantages of this compound:
- Safety : Lower risk of respiratory depression due to partial agonism.
- Regulatory Flexibility: Methadone requires specialized clinics, whereas this compound could be prescribed in outpatient settings if approved .
Extended-Release Buprenorphine Formulations
Examples : Sublocade® (monthly injection) and Probuphine® (implant).
Comparison :
Naltrexone
Mechanism : Pure opioid antagonist used for relapse prevention.
Contrast :
- Indications: Naltrexone requires full detoxification, whereas this compound can be initiated during withdrawal .
Research Findings and Clinical Implications
- Pharmacokinetic Modeling: Physiologically-based PK (PBPK) models predict that deuterium substitution in buprenorphine reduces peak-to-trough fluctuations, enhancing steady-state plasma levels .
- Efficacy: Studies of buprenorphine show 40–60% retention in treatment programs at 6 months, with higher doses (16–24 mg/day) correlating with reduced illicit opioid use . This compound could amplify these outcomes through improved adherence.
- Safety: Buprenorphine’s ceiling effect on respiratory depression remains advantageous over methadone; deuterated forms are unlikely to alter this property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
